molecular formula C24H25N5O B2843765 1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole CAS No. 1170479-77-2

1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2843765
CAS No.: 1170479-77-2
M. Wt: 399.498
InChI Key: LLADJTBCQJNWSE-UHFFFAOYSA-N
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Description

1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H25N5O and its molecular weight is 399.498. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific mode of action would depend on the biological activity and the target involved.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.

Properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-26-22-7-3-2-6-21(22)25-23(26)18-27-14-16-29(17-15-27)24(30)19-8-10-20(11-9-19)28-12-4-5-13-28/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADJTBCQJNWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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